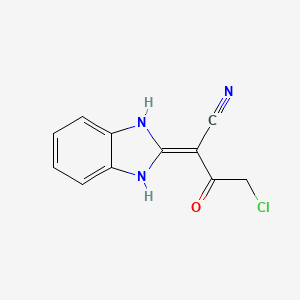
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves several steps, including the use of specific reagents and reaction conditions. One method involves the preparation of a topical formulation for treating wounds or hemorrhoids, which contains prostaglandin derivatives such as beraprost . The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with halogenated hydrocarbons can lead to the formation of alkylated derivatives .
Aplicaciones Científicas De Investigación
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies. In biology, it has been investigated for its potential therapeutic effects, particularly in the treatment of peripheral blood circulation impairments . In medicine, it is used in the development of pharmaceutical formulations for treating various conditions, including wounds and hemorrhoids . In industry, it is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, prostaglandin derivatives in the compound exert their effects by inhibiting platelet aggregation and stimulating vasodilation . These actions are mediated through the activation of specific receptors and signaling pathways, leading to improved blood circulation and wound healing.
Comparación Con Compuestos Similares
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile can be compared with other similar compounds, such as prostaglandin E1 and prostaglandin I2 . While these compounds share similar biological activities, this compound is unique in its chemical stability and effectiveness in treating peripheral blood circulation impairments . Other similar compounds include various prostaglandin derivatives and analogs, which have been studied for their pharmacological properties and therapeutic potential .
Propiedades
IUPAC Name |
4-chloro-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,14-15H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXPGNKNRKKOQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)CCl)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














